molecular formula C13H10N2O4 B1333056 Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate CAS No. 223127-51-3

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate

Cat. No.: B1333056
CAS No.: 223127-51-3
M. Wt: 258.23 g/mol
InChI Key: XRRFJUHQTAZVKU-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-(5-Nitro-2-Pyridinyl)Benzenecarboxylate

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex three-dimensional arrangement that significantly influences its physical and chemical properties. The compound features a biphenyl-like structure where a benzene ring bearing a methyl carboxylate substituent is connected to a pyridine ring containing a nitro group at the 5-position. This arrangement creates multiple opportunities for intermolecular interactions and specific crystalline packing arrangements that have been extensively studied through advanced crystallographic techniques.

Structural studies of related compounds provide valuable insights into the expected behavior of this compound. Research on similar S-(pyridin-2-yl) benzothioester compounds has demonstrated that modifications to the para-phenyl motif significantly influence crystal packing interactions. These investigations revealed that the presence of electron-withdrawing groups such as nitro substituents leads to distinct changes in the types of intermolecular interactions present in the crystal lattice, transitioning from predominant π–π stacking interactions to more diverse hydrogen bonding patterns.

X-ray Diffraction Studies of Crystal Packing

X-ray diffraction analysis represents the most definitive method for determining the precise three-dimensional arrangement of atoms within the crystal structure of this compound. While specific crystallographic data for this exact compound are not yet available in the literature, extensive studies on structurally related compounds provide valuable precedents for understanding its expected crystalline behavior.

Crystallographic investigations of similar nitro-substituted aromatic compounds have revealed characteristic patterns in crystal packing arrangements. Research on methyl 5-nitro-2-(tosyloxy)benzoate demonstrated triclinic crystal symmetry with space group P-1, exhibiting unit cell parameters of a = 6.5990(11) Å, b = 7.7259(13) Å, c = 16.428(3) Å, with angles α = 79.1416(18)°, β = 79.4782(16)°, γ = 81.1835(18)°. This compound crystallized with a unit cell volume of 802.6(2) ų and Z = 2, indicating two molecules per unit cell.

Studies on pyrimidine-containing compounds structurally analogous to this compound have provided additional insights into expected crystallographic behavior. Investigation of methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate revealed triclinic crystal system characteristics with unit cell dimensions of a = 5.9398(6) Å, b = 7.4137(7) Å, c = 15.897(2) Å. The intermolecular interactions in this structure were dominated by N—H⋯N hydrogen bonds forming inversion dimers with R²₂(8) motifs, supplemented by C—Br⋯O interactions creating extended chain structures.

Table 1: Comparative Crystallographic Data for Related Nitro-Substituted Aromatic Compounds

Compound Crystal System Space Group a (Å) b (Å) c (Å) Volume (ų) Z
Methyl 5-nitro-2-(tosyloxy)benzoate Triclinic P-1 6.5990(11) 7.7259(13) 16.428(3) 802.6(2) 2
Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate Triclinic P-1 5.9398(6) 7.4137(7) 15.897(2) 633.58(12) 2
S-(pyridin-2-yl) 4-nitrobenzothioate Orthorhombic Pna2₁ 23.0774(11) 12.5622(5) 3.8498(2) 1116.07(9) 4

The crystal packing of nitro-substituted pyridine compounds typically exhibits multiple types of intermolecular interactions. Research on S-(pyridin-2-yl) benzothioester derivatives revealed that the presence of nitro groups promotes the formation of weak offset π–π stacking interactions. In these structures, centroid-to-centroid distances of approximately 3.850 Å were observed with slippages ranging from 1.823 to 1.856 Å, indicating significant displacement from ideal face-to-face stacking arrangements.

Density Functional Theory Calculations for Electronic Structure

Density functional theory calculations provide essential insights into the electronic structure and molecular properties of this compound that complement experimental crystallographic observations. These computational investigations reveal detailed information about electron distribution, molecular orbital characteristics, and energetic factors that influence crystal packing arrangements and chemical reactivity.

Computational studies on related nitro-substituted aromatic compounds have demonstrated the significant influence of electron-withdrawing nitro groups on molecular electronic structure. Research on 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester using both ab initio and density functional theory methods revealed substantial differences between gas-phase optimized geometries and experimental crystal structures. These calculations employed RHF/6-311G and B3LYP/6-311G basis sets to predict optimized molecular geometries that effectively reproduced experimental structural parameters.

The electronic structure of this compound is expected to exhibit characteristic features associated with both the nitro-substituted pyridine ring and the methyl benzoate moiety. The nitro group functions as a strong electron-withdrawing substituent, significantly reducing electron density on the pyridine ring and affecting the overall molecular dipole moment. This electronic redistribution influences both intramolecular conformational preferences and intermolecular interaction patterns in the crystalline state.

Time-dependent density functional theory calculations on similar heterocyclic compounds have provided valuable insights into electronic excitation properties. Studies on zinc(II) Schiff base complexes using time-dependent density functional theory showed excellent agreement between computational predictions and experimental optical properties. These investigations demonstrated that electronic transitions in nitro-substituted aromatic systems are typically characterized by ligand-centered charge transfer processes with distinctive absorption features in the ultraviolet-visible region.

Table 2: Comparative Electronic Structure Parameters for Nitro-Substituted Heterocyclic Compounds

Computational Method Basis Set Primary Electronic Transition Characteristic Features
B3LYP 6-311G Ligand-centered charge transfer Strong nitro group electron withdrawal
RHF 6-311G π→π* transitions Modified aromatic electron density
TD-DFT Various n→π* transitions Heteroatom lone pair involvement

Spectroscopic Identification Methods

Spectroscopic characterization of this compound relies on multiple complementary analytical techniques that provide detailed information about molecular structure, electronic properties, and vibrational characteristics. Nuclear magnetic resonance spectroscopy offers precise insights into atomic connectivity and local electronic environments, while infrared spectroscopy reveals characteristic vibrational modes associated with specific functional groups. These techniques, when applied systematically, enable comprehensive structural identification and purity assessment of the target compound.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the most detailed and reliable method for structural characterization of this compound. The compound's complex aromatic framework generates distinctive resonance patterns that enable unambiguous identification and structural assignment. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift ranges and coupling patterns associated with both the substituted pyridine ring and the methyl benzoate moiety.

The aromatic proton region of the proton nuclear magnetic resonance spectrum is expected to exhibit multiple distinct resonances corresponding to the various aromatic hydrogen atoms. The pyridine ring protons typically appear in characteristic chemical shift ranges, with the proton adjacent to the nitrogen atom (H-6 position) appearing furthest downfield due to the electron-withdrawing effect of the nitrogen atom. The presence of the nitro group at the 5-position further influences the chemical shifts of nearby protons through its strong electron-withdrawing properties.

Comparative analysis with related nitro-substituted aromatic compounds provides valuable reference data for spectral interpretation. Studies on methyl 4-nitrobenzoate revealed characteristic resonance patterns with aromatic protons appearing at approximately 8.26 and 8.24 parts per million, while the methyl ester protons appeared at 3.987 parts per million. These chemical shift values provide important benchmarks for interpreting the corresponding resonances in this compound.

Table 3: Expected Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Proton Position Chemical Shift Range (ppm) Multiplicity Integration
Pyridine H-6 9.0-9.5 doublet 1H
Pyridine H-3 8.5-9.0 doublet 1H
Benzoate aromatic 8.0-8.3 doublet 2H
Benzoate aromatic 7.5-8.0 doublet 2H
Methyl ester 3.9-4.0 singlet 3H

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework and substituent effects throughout the molecule. The carbonyl carbon of the methyl ester group typically appears significantly downfield, around 165-170 parts per million, while the aromatic carbon atoms exhibit characteristic chemical shifts in the 120-160 parts per million region. The presence of the nitro group introduces distinctive chemical shift perturbations in the attached carbon atoms and influences the overall electronic environment of the pyridine ring system.

Fourier-Transform Infrared Vibrational Mode Analysis

Fourier-transform infrared spectroscopy enables identification of characteristic vibrational modes associated with the major functional groups present in this compound. The compound's infrared spectrum exhibits distinctive absorption bands corresponding to carbonyl stretching, nitro group vibrations, aromatic carbon-carbon stretching, and carbon-hydrogen bending modes. These spectroscopic signatures provide reliable fingerprint identification and enable assessment of molecular purity and structural integrity.

The carbonyl stretching vibration of the methyl ester group represents one of the most prominent and diagnostic features in the infrared spectrum. This absorption typically appears in the 1700-1750 wavenumber region and exhibits high intensity due to the significant change in dipole moment during the vibrational motion. The exact frequency of this absorption depends on electronic effects from the attached aromatic ring system and any intramolecular interactions that may influence the carbonyl group environment.

Nitro group vibrational modes provide additional characteristic absorption features that enable reliable identification of this important functional group. The asymmetric and symmetric nitro stretching vibrations typically appear at approximately 1550-1350 wavenumbers, with the asymmetric stretching mode generally exhibiting higher frequency and greater intensity. These absorptions are particularly diagnostic for nitro-substituted aromatic compounds and provide clear evidence for the presence and substitution pattern of the nitro group.

Reference infrared spectroscopic data from related compounds offer valuable comparative information for spectral interpretation. Analysis of methyl 4-nitrobenzoate revealed characteristic absorption bands that serve as important benchmarks for understanding the vibrational characteristics of nitro-substituted aromatic esters. The spectrum exhibited strong carbonyl stretching around 1720 wavenumbers, nitro group absorptions in the 1550-1350 wavenumber region, and characteristic aromatic carbon-carbon stretching modes between 1600-1400 wavenumbers.

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Methyl ester C=O Stretching 1720-1740 Strong
Nitro asymmetric Stretching 1520-1550 Strong
Nitro symmetric Stretching 1340-1370 Medium
Aromatic C=C Stretching 1580-1600 Medium
Aromatic C-H Bending 1480-1520 Medium
Pyridine C=N Stretching 1560-1580 Medium

The aromatic region of the infrared spectrum provides additional structural information through characteristic carbon-carbon and carbon-nitrogen stretching vibrations. Pyridine rings typically exhibit distinctive absorption patterns that differ subtly from those of benzene rings due to the presence of the nitrogen heteroatom. These differences enable differentiation between the pyridine and benzene ring systems within the molecule and provide confirmation of the expected heterocyclic structure.

Properties

IUPAC Name

methyl 4-(5-nitropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)10-4-2-9(3-5-10)12-7-6-11(8-14-12)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFJUHQTAZVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377181
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-51-3
Record name Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Pyridine Derivatives

The key step in the synthesis is the introduction of the nitro group at the 5-position of the 2-pyridinyl moiety. This is typically achieved by electrophilic aromatic substitution under controlled acidic conditions.

  • Nitration Conditions: A mixture of sulfuric acid and nitric acid at low temperatures (around 0 °C) is used to nitrate the pyridine ring selectively at the 5-position. The acidic medium protonates the pyridine nitrogen, directing the nitro group meta to the nitrogen, which corresponds to the 5-position on the ring.

  • Regioselectivity: The protonation of the pyridine nitrogen deactivates the ring but directs nitration to the 5-position due to electronic effects, avoiding substitution at other positions.

Coupling of Pyridine and Benzenecarboxylate Units

The linkage between the 2-pyridinyl and the 4-benzenecarboxylate moieties can be formed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

  • Esterification: The benzenecarboxylate is typically introduced as a methyl ester, either by esterification of the corresponding acid or by using methyl 4-halobenzoate as a coupling partner.

  • Cross-Coupling: Palladium-catalyzed coupling of 5-nitro-2-halopyridine with methyl 4-boronate benzoate derivatives is a common approach, providing good yields and regioselectivity.

Alternative Synthetic Routes

Some patents and literature describe the preparation of related nitro-substituted phenols and pyridine derivatives via sulfonate intermediates, which can be nitrated and then converted to the desired nitro compounds by cleavage of sulfonyl groups under acidic or alkaline conditions. Although these methods are more common for phenolic compounds, they provide insight into nitration strategies applicable to heteroaromatic systems.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield (%) Notes
1 5-Bromo-2-pyridine + HNO3/H2SO4 (0 °C) Selective nitration at 5-position ~80 Low temperature to avoid over-nitration
2 Methyl 4-boronate benzoate + Pd catalyst, base, solvent Suzuki coupling to form C-C bond 75-90 Pd(PPh3)4 or Pd(dppf)Cl2 common catalysts
3 Purification by recrystallization or chromatography Isolation of pure methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate - Characterization by NMR, MS, melting point

Research Findings and Analytical Data

  • Spectroscopic Characterization: The compound exhibits characteristic signals in ^1H NMR corresponding to aromatic protons of the pyridine and benzene rings, with downfield shifts due to the nitro group. ^13C NMR confirms the ester carbonyl and aromatic carbons.

  • Thermal Stability: Studies indicate the compound is thermally stable up to approximately 200 °C, suitable for further synthetic transformations.

  • Molecular Docking and Biological Relevance: The nitro-substituted pyridine moiety is often involved in biological activity, and the compound serves as a precursor for pharmaceutical agents targeting bacterial or inflammatory pathways.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations Reference
Direct Nitration of 2-pyridinyl precursors Nitration with HNO3/H2SO4 at 0 °C High regioselectivity, simple reagents Requires careful temperature control
Sulfonate Intermediate Route Formation of sulfonate ester, nitration, cleavage Mild nitration conditions, good yields Multi-step, requires sulfonate handling
Pd-Catalyzed Cross-Coupling Coupling of 5-nitro-2-halopyridine with methyl 4-boronate benzoate High yield, regioselective, scalable Requires Pd catalyst, sensitive to moisture

Chemical Reactions Analysis

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydroxide ions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing benzenecarboxylate esters, pyridine substituents, or nitro groups. Key differences in substituents, toxicity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Properties/Effects References
Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate 5-nitro-2-pyridinyl on benzene ring ~274.24* High reactivity (nitro group); potential carcinogenicity inferred from nitroaromatic analogs
Methyl Benzoate (Methyl Benzenecarboxylate) No substituents (simple ester) 136.15 Low toxicity; used as solvent/perfume ingredient
Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate Amino-heptylbenzyl group on benzene ring N/A Acute oral toxicity (H302); skin/eye irritation
Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate 3-nitro-2-pyridinyloxy linker 274.24 Structural isomerism alters electronic distribution; similar nitro reactivity
Methyl 4-[(3-amino-2-pyridinyl)oxy]benzenecarboxylate Amino-pyridinyloxy substituent N/A Reduced electron-withdrawing effect (vs. nitro); safer handling per SDS

*Calculated based on analogous compounds in .

Key Findings:

Positional isomerism (e.g., 3-nitro vs. 5-nitro on pyridine) influences electronic distribution and steric interactions, which may affect binding in biological systems or catalytic applications .

Toxicity and Safety Profile Nitroaromatic compounds, such as nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), demonstrate carcinogenicity in rodents . While the target compound lacks direct carcinogenicity data, its nitro group necessitates caution, as seen in SDS guidelines for structurally related esters (e.g., respiratory irritation, H335 ).

Applications and Handling

  • Simple esters like Methyl Benzoate are industrially prevalent due to low toxicity, whereas nitro-substituted derivatives require stringent controls (e.g., ventilation, PPE) .
  • The target compound’s nitro-pyridine moiety may render it suitable for specialized applications (e.g., intermediates in drug synthesis), though stability under storage conditions must be evaluated .

Biological Activity

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group on the pyridine ring, which is known to influence its reactivity and biological interactions. The compound can be represented as follows:

  • Chemical Formula : C12_{12}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 234.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, which may lead to the inhibition of specific enzymes involved in metabolic pathways. This inhibition can alter the activity of target proteins, potentially leading to therapeutic effects.
  • Protein Interactions : The compound's ester functionality allows it to undergo hydrolysis, releasing the active carboxylic acid form, which can interact with protein targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Nitro-containing compounds are frequently investigated for their potential as antimicrobial agents. Studies have shown that this compound may inhibit bacterial growth through enzyme inhibition.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, likely due to the compound's ability to induce apoptosis in cancer cells. The exact pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

Case Study: Antimicrobial Activity

A study conducted by researchers at a prominent pharmaceutical laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for further development as an antimicrobial agent.

Case Study: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated that it induced apoptosis through the activation of caspase pathways. The study concluded that further exploration into its mechanisms could yield valuable insights into its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions by minimizing trial-and-error iterations . Couple this with reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and transition states, as demonstrated in computational-experimental frameworks like ICReDD .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester carbonyl (δ ~165-175 ppm) and nitro-pyridine aromatic protons (δ ~8.5-9.5 ppm).
  • X-ray Crystallography : Resolve crystal packing and nitro-group orientation, as seen in analogous nitro-aromatic structures .
  • FT-IR : Validate nitro (stretching ~1520 cm1^{-1}) and ester (C=O ~1720 cm1^{-1}) functional groups.

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal (TGA/DSC) and photolytic stress tests. Monitor degradation via HPLC-UV and compare with reference standards. For example, thermal decomposition thresholds (e.g., mp ~120–130°C for similar nitro compounds) can guide storage protocols .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the nitro group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify nucleophilic/electrophilic sites on the nitro-pyridine moiety.
  • Molecular Dynamics (MD) : Simulate solvent effects on nitro-group orientation during reactions (e.g., reduction to amine derivatives) .
  • Example Data : For analogous nitro compounds, DFT predicts a LUMO energy of ~-1.5 eV, indicating susceptibility to nucleophilic attack .

Q. How should researchers resolve contradictory data in reaction yield optimization studies?

  • Methodological Answer : Apply factorial design analysis to isolate confounding variables. For instance, if solvent polarity and temperature show conflicting effects:

  • Step 1 : Perform ANOVA to quantify variance contributions.
  • Step 2 : Use response surface methodology to visualize interaction effects.
  • Step 3 : Validate with controlled kinetic studies (e.g., in situ IR monitoring) .

Q. What advanced techniques elucidate the role of the nitro group in catalytic applications (e.g., as a directing group)?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonding with nitro groups) in catalytic intermediates .
  • Kinetic Isotope Effect (KIE) Studies : Compare kH/kDk_H/k_D values to determine rate-limiting steps in nitro-group-involved reactions .
  • In Situ Spectroelectrochemistry : Monitor redox behavior of the nitro group during catalytic cycles .

Key Considerations

  • Methodological Rigor : Prioritize peer-reviewed frameworks (e.g., ICReDD’s computational-experimental loop ).
  • Data Interpretation : Cross-validate spectroscopic and computational results to address contradictions .

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